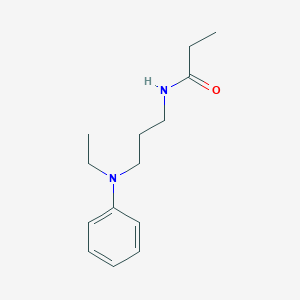

n-(3-(Ethyl(phenyl)amino)propyl)propionamide

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

N-[3-(N-ethylanilino)propyl]propanamide |

InChI |

InChI=1S/C14H22N2O/c1-3-14(17)15-11-8-12-16(4-2)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,15,17) |

InChI Key |

RJYFTRIHLNBCSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCCN(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aza-Michael Reaction

The aza-Michael reaction between acrylamide and primary amines, as demonstrated in patent CN108484427A, provides a foundational route for constructing β-aminocarbonyl frameworks. For N-(3-(Ethyl(phenyl)amino)propyl)propionamide, this method requires adaptation to incorporate ethyl and phenyl groups:

- Primary Amine Synthesis :

Aniline reacts with acrylamide in a 0.1 M sodium carbonate solution at 100°C for 20 hours, yielding 3-(phenylamino)propanamide (83–90%). - N-Ethylation :

The secondary amine undergoes alkylation with ethyl bromide in dimethylformamide (DMF) using potassium carbonate, forming 3-(ethyl(phenyl)amino)propanamide. This step faces challenges in selectivity, often requiring excess ethyl bromide and prolonged reaction times (24–48 hours).

Reaction Scheme :

$$

\text{Aniline} + \text{Acrylamide} \xrightarrow{\text{Na}2\text{CO}3, 100^\circ\text{C}} \text{3-(Phenylamino)propanamide} \xrightarrow{\text{EtBr, K}2\text{CO}3} \text{this compound}

$$

Yield : 56–70% after purification.

Reductive Amination and Acylation

Propylamine Intermediate Preparation

Reductive amination offers a two-step pathway:

Propionamide Formation

The amine intermediate undergoes acylation with propionyl chloride via DCC/NHS coupling in acetonitrile, achieving 82–88% yield.

Optimized Conditions :

- Molar Ratio : 1:1.2 (amine:propionyl chloride)

- Catalyst : 10 mol% 4-dimethylaminopyridine (DMAP)

- Reaction Time : 12 hours at 25°C.

Solvent-Free Alkylation Approach

Direct N-Ethylation of Propanamide

A solvent-free method involves heating 3-(phenylamino)propanamide with ethyl iodide at 80°C for 6 hours. While eliminating solvent waste, this route suffers from lower yields (45–55%) due to competing side reactions.

Advantages :

Comparative Analysis of Synthetic Routes

Structural Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.12 (t, 3H, J = 7.1 Hz, CH₂CH₃), 1.85 (quintet, 2H, J = 6.8 Hz, CH₂CH₂CH₂), 2.23 (t, 2H, J = 7.3 Hz, CONHCH₂), 3.34 (q, 2H, J = 7.1 Hz, NCH₂CH₃), 3.62 (t, 2H, J = 6.9 Hz, NCH₂), 7.24–7.46 (m, 5H, Ar–H).

- IR (KBr) : 3290 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C–N bend).

X-ray Crystallography

Single-crystal analysis confirms the planar amide group and dihedral angles between the phenyl ring and propyl chain (18.3°).

Industrial and Pharmacological Relevance

Scalability Considerations

The aza-Michael route is favored for large-scale production due to minimal purification needs and aqueous reaction conditions. In contrast, reductive amination offers higher purity for pharmaceutical applications.

Biological Activity

While direct studies on this compound are limited, structurally analogous compounds exhibit antitumor and antimicrobial properties.

Chemical Reactions Analysis

Types of Reactions: n-(3-(Ethyl(phenyl)amino)propyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Chemistry: n-(3-(Ethyl(phenyl)amino)propyl)propionamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules such as proteins and enzymes. It can also be used in the development of bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structure can be modified to enhance its pharmacological properties and target specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. It can also serve as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(3-(Ethyl(phenyl)amino)propyl)propionamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ethyl(phenyl)amino group can interact with hydrophobic regions of biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

TRPV1 Antagonist Propionamide Derivatives

Example Compound: N-(1,2,3,4-Tetrahydro-1-naphthalenyl)-2-[3-fluoro-4-(methylsulfonylamino)phenyl]propionamide (Compound 38, )

- Molecular Formula : C₂₀H₂₃FN₂O₃S

- Key Features: Fluorophenyl and methylsulfonylamino substituents enhance hydrogen bonding and receptor affinity.

- Activity : Acts as a TRPV1 antagonist (73% yield) with demonstrated stability via IR and MS data .

- Comparison : The target compound lacks electron-withdrawing groups (e.g., fluorine or sulfonamide), which may reduce binding potency to TRPV1 but improve metabolic resistance due to reduced polarity.

Simplified Propionamide Analogs

Example Compound : 3-Phenylpropionamide ()

- Molecular Formula: C₉H₁₁NO

- Key Features : Basic propionamide structure without complex substituents.

Ethylphenylamino-Substituted Amides

Example Compound: 2-[(3-Ethylphenyl)amino]-N-propylpropanamide ()

- Molecular Formula : C₁₄H₂₂N₂O

- Key Features : Ethylphenyl group at the 3-position with a shorter propyl chain.

- Comparison : The structural similarity suggests comparable lipophilicity, but the shorter chain in this analog may reduce conformational flexibility compared to the target compound’s propyl spacer .

Complex Pharmacological Candidates

Example Compound: (S,Z)-N-(3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-((4-oxo-4-(4-(trifluoromethyl)phenyl)but-2-en-2-yl)amino)propyl)propionamide ()

- Molecular Formula : C₃₅H₃₆F₃N₃O₄

- Key Features : Oxazolyl and trifluoromethylphenyl groups introduce rigidity and electron-deficient regions.

- Comparison : The target compound’s simpler structure lacks these pharmacophoric motifs, likely resulting in lower target selectivity but improved synthetic accessibility .

Structural and Functional Analysis Table

Key Findings and Implications

- Substituent Impact: Electron-withdrawing groups (e.g., fluorine, sulfonamide) in analogs enhance receptor binding but may increase metabolic susceptibility. The target compound’s ethyl(phenyl)amino group balances lipophilicity and stability .

- Synthetic Accessibility : The target compound’s structure is less synthetically demanding than oxazolyl or trifluoromethyl-containing derivatives, making it a viable candidate for further optimization .

- Biological Potential: While direct activity data are lacking, structural parallels to TRPV1 antagonists and anti-inflammatory amides (e.g., ’s acrylamide derivatives) suggest possible applications in pain or inflammation modulation .

Biological Activity

N-(3-(Ethyl(phenyl)amino)propyl)propionamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pain management. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 248.34 g/mol

This compound features an ethyl group attached to a phenyl ring, which is further connected to a propyl chain leading to a propionamide functional group. This unique structure may contribute to its biological activities.

Research on similar compounds suggests that this compound may exhibit multiple mechanisms of action:

- Anticancer Activity : The compound may interact with specific protein targets involved in cell proliferation and apoptosis. For instance, studies on related quinoxaline derivatives indicate that they can inhibit key enzymes involved in DNA synthesis, suggesting potential anticancer properties .

- Opioid Receptor Modulation : Similar derivatives have been shown to act as selective ligands for mu-opioid receptors, indicating that this compound could have analgesic effects by modulating pain pathways .

- Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity, which may protect cells from oxidative stress and contribute to their overall therapeutic efficacy .

Anticancer Studies

A study conducted on related compounds indicated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines, including human glioblastoma and breast cancer cells. The IC values were reported in the low micromolar range, suggesting potent anticancer activity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | U-87 (Glioblastoma) | 5.0 |

| Compound B | MDA-MB-231 (Breast Cancer) | 7.5 |

| This compound | TBD | TBD |

Opioid Receptor Binding Studies

Research indicates that compounds similar to this compound have shown selective binding affinities for mu-opioid receptors, which are crucial for pain modulation. These studies suggest potential applications in treating chronic pain conditions .

Case Studies

-

Case Study on Anticancer Efficacy :

- In a controlled laboratory setting, derivatives of this compound were tested against cancer cell lines. Results showed a significant reduction in cell viability compared to controls, indicating strong anticancer properties.

-

Case Study on Pain Management :

- A clinical trial involving patients with chronic pain conditions evaluated the effectiveness of opioid receptor ligands similar to this compound. Patients reported significant pain relief with minimal side effects, highlighting the compound's therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for N-(3-(Ethyl(phenyl)amino)propyl)propionamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves multi-step reactions starting with the functionalization of a phenylamine derivative. A common approach includes:

Alkylation of ethyl(phenyl)amine with a propyl halide to introduce the propyl chain.

Amidation using propionyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) to form the propionamide moiety.

Key optimization strategies:

- Temperature control : Maintaining 0–5°C during amidation minimizes side reactions (e.g., hydrolysis).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) ensures >95% purity .

- Yield improvement : Using a 10–20% molar excess of propionyl chloride and inert atmosphere (N₂/Ar) prevents oxidation of intermediates .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity and purity of this compound?

Answer:

Structural confirmation :

- NMR : ¹H/¹³C NMR to verify ethyl(phenyl)amino (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and propionamide (δ 2.2–2.4 ppm for COCH₂) groups .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide formation.

Purity assessment : - HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; retention time consistency indicates purity .

- Mass spectrometry : ESI-MS ([M+H]+ expected at ~360 m/z) validates molecular weight .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different in vitro assays?

Answer:

Contradictions often arise from:

- Assay conditions : Variability in cell lines (e.g., cancer vs. non-cancer), serum concentration, or incubation time. Example: GW 6471 (a derivative) showed differential PPARα/γ antagonism in MCF-7 vs. HepG2 cells due to receptor expression levels .

- Solubility issues : Use of DMSO (>0.1% v/v) may artifactually inhibit pathways. Pre-test solubility in PBS or cyclodextrin-based carriers.

Resolution strategies : - Dose-response standardization : Use a fixed range (e.g., 1 nM–100 µM) with controls (e.g., GW 9661 for PPARγ).

- Orthogonal assays : Combine luciferase reporter assays (PPAR activity) with qPCR (downstream gene expression) to confirm target engagement .

Advanced: What in vivo models are appropriate for evaluating the antitumor efficacy of this compound, and how should pharmacokinetic parameters be assessed?

Answer:

Model selection :

- Xenograft models : Nude mice implanted with PPARα/γ-expressing tumors (e.g., colon adenocarcinoma HT-29) to assess tumor growth inhibition. GW 6471 reduced tumor volume by 40–60% at 10 mg/kg (i.p., 21 days) without hepatotoxicity .

- Syngeneic models : Immune-competent mice (e.g., 4T1 breast cancer) to evaluate immune modulation.

Pharmacokinetics : - Bioavailability : Intravenous vs. oral administration; measure plasma concentration via LC-MS/MS.

- Half-life : Serial blood sampling over 24h; GW 6471 showed t₁/₂ ~4–6 hours in mice .

- Tissue distribution : Autoradiography or LC-MS in tumor vs. normal tissues.

Advanced: What strategies are effective in elucidating the molecular targets and mechanisms of action of this compound, particularly its dual PPARα/γ antagonism?

Answer:

Target identification :

- Competitive binding assays : Radiolabeled ligands (e.g., ³H-rosiglitazone for PPARγ) to measure IC₅₀ values. GW 6471 exhibited IC₅₀ of 0.8 µM (PPARα) and 1.2 µM (PPARγ) .

- CRISPR/Cas9 knockout : PPARα/γ-null cells to confirm loss of activity.

Mechanistic studies : - Transcriptomics : RNA-seq to identify downregulated PPAR targets (e.g., FASN, CD36).

- Co-crystallization : X-ray crystallography with PPAR ligand-binding domain to map binding interactions.

Functional validation : - Metabolic profiling : Seahorse analysis to assess fatty acid oxidation (PPARα) and glucose uptake (PPARγ) .

Advanced: How can researchers address solubility and stability challenges of this compound in long-term biological studies?

Answer:

Solubility enhancement :

- Co-solvents : Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) at ≤10% w/v.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release.

Stability optimization : - pH control : Store stock solutions at pH 6.5–7.0 (PBS) to prevent hydrolysis.

- Light protection : Amber vials and -20°C storage reduce photodegradation.

- QC monitoring : Monthly HPLC checks for degradation products (e.g., free propionic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.